Mutagenicity by N-Alkyl Chain Length
The mutagenic activity of 1-Naphthyl-N-propyl-N-nitrosocarbamate is quantitatively distinct from its closest structural analogs, specifically 1-naphthyl-N-methyl-N-nitrosocarbamate and 1-naphthyl-N-ethyl-N-nitrosocarbamate. A systematic bioassay of this homologous series using Salmonella typhimurium strains TA98 and TA100, as well as Saccharomyces cerevisiae strain D3, demonstrated a clear inverse relationship between the length of the N-alkyl chain and mutagenic potency [1]. The data indicate that the N-propyl compound exhibits significantly reduced activity compared to the N-methyl derivative, a difference that is crucial for selecting a compound with a specific potency window for SAR studies.
| Evidence Dimension | Mutagenic Potency |
|---|---|
| Target Compound Data | Inversely related to chain length; potency is lower than methyl and ethyl analogs. |
| Comparator Or Baseline | 1-Naphthyl-N-methyl-N-nitrosocarbamate and 1-Naphthyl-N-ethyl-N-nitrosocarbamate |
| Quantified Difference | An inverse relationship was observed, indicating a lower mutagenic response for the n-propyl analog compared to those with shorter alkyl chains [1]. |
| Conditions | Salmonella typhimurium LT2 strains TA98 and TA100, and Saccharomyces cerevisiae strain D3, without microsomal activation [1]. |
Why This Matters
This demonstrates that the compound is not a generic N-nitrosocarbamate; its specific n-propyl substituent confers a distinct, predictable biological activity profile essential for precise experimental control.
- [1] Eya, B. K., & Talcott, R. E. (1980). Effect of N‐alkyl chain length on the mutagenicity of N‐nitrosated 1‐naphthyl N‐alkylcarbamates. Environmental Mutagenesis, 2(3), 395–404. View Source
